molecular formula C14H14F2N2 B15121099 1-(4,4-Difluoropiperidin-1-yl)isoquinoline

1-(4,4-Difluoropiperidin-1-yl)isoquinoline

Cat. No.: B15121099
M. Wt: 248.27 g/mol
InChI Key: DCENLXRENRWRDC-UHFFFAOYSA-N
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Description

1-(4,4-Difluoropiperidin-1-yl)isoquinoline is a fluorinated isoquinoline derivative that has garnered attention due to its unique chemical properties and potential applications in various fields. The compound features a piperidine ring substituted with two fluorine atoms at the 4-position, attached to an isoquinoline core. This structural configuration imparts distinct physicochemical characteristics, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4-Difluoropiperidin-1-yl)isoquinoline typically involves the reaction of isoquinoline derivatives with 4,4-difluoropiperidine. One common method includes the use of trifluoroacetic acid in dichloromethane as a solvent. The reaction is carried out at room temperature, followed by extraction and purification steps to isolate the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up laboratory synthesis protocols. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4,4-Difluoropiperidin-1-yl)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.

    Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4,4-Difluoropiperidin-1-yl)isoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4,4-Difluoropiperidin-1-yl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s fluorinated piperidine ring enhances its binding affinity to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as altering neurotransmitter levels or inhibiting specific enzymes involved in disease pathways .

Comparison with Similar Compounds

Uniqueness: 1-(4,4-Difluoropiperidin-1-yl)isoquinoline stands out due to its dual fluorination, which imparts unique electronic and steric effects. These effects enhance its stability, reactivity, and potential bioactivity compared to its mono-fluorinated or non-fluorinated counterparts.

Properties

Molecular Formula

C14H14F2N2

Molecular Weight

248.27 g/mol

IUPAC Name

1-(4,4-difluoropiperidin-1-yl)isoquinoline

InChI

InChI=1S/C14H14F2N2/c15-14(16)6-9-18(10-7-14)13-12-4-2-1-3-11(12)5-8-17-13/h1-5,8H,6-7,9-10H2

InChI Key

DCENLXRENRWRDC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)C2=NC=CC3=CC=CC=C32

Origin of Product

United States

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